REACTION_SMILES
|
[Br:1][c:2]1[cH:3][cH:4][c:5]([CH2:8][NH:9][CH2:10][C:11](=[O:12])[O:13][CH2:14][CH3:15])[n:6][cH:7]1.[CH3:21][C:22](=[O:23])[OH:24].[K:17][O:18][C:19]#[N:20].[O:25]1[CH2:26][CH2:27][O:28][CH2:29][CH2:30]1.[OH2:16]>>[Br:1][c:2]1[cH:3][cH:4][c:5]([CH2:8][N:9]([CH2:10][C:11](=[O:12])[O:13][CH2:14][CH3:15])[C:19](=[O:18])[NH2:20])[n:6][cH:7]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(=O)CNCc1ccc(Br)cn1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)O
|
Name
|
N#CO[K]
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
N#CO[K]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1COCCO1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
CCOC(=O)CN(Cc1ccc(Br)cn1)C(N)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |